Product packaging for Allyl 3-hydroxymorpholine-4-carboxylate(Cat. No.:)

Allyl 3-hydroxymorpholine-4-carboxylate

Cat. No.: B11752941
M. Wt: 187.19 g/mol
InChI Key: JHKUUIBNIUHIJF-UHFFFAOYSA-N
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Description

Significance of Morpholine (B109124) Scaffolds in Contemporary Organic Chemistry

The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is a well-established and highly valued scaffold in medicinal chemistry and organic synthesis. researchgate.netnih.gove3s-conferences.org Its prevalence in a multitude of approved and experimental drugs underscores its status as a "privileged pharmacophore." researchgate.net This privileged nature stems from a combination of advantageous physicochemical, biological, and metabolic properties. nih.govorganic-chemistry.org

The presence of the morpholine moiety in a molecule can significantly enhance its pharmacological profile. researchgate.net It is often employed to improve pharmacokinetic properties such as solubility, metabolic stability, and bioavailability. nih.gov The weak basicity of the nitrogen atom, influenced by the electron-withdrawing effect of the ether oxygen, allows it to be protonated at physiological pH, which can aid in aqueous solubility and interactions with biological targets. researchgate.net

From a synthetic standpoint, the morpholine ring is a versatile and readily accessible building block. nih.govorganic-chemistry.org It can be introduced into molecules through various synthetic routes, making it an attractive component for the design and development of new bioactive compounds. nih.gov Its conformational flexibility, combined with its ability to participate in hydrogen bonding via the oxygen atom, allows for favorable interactions with enzymes and receptors. researchgate.net The strategic incorporation of the morpholine scaffold can lead to enhanced potency and selectivity of drug candidates. organic-chemistry.org

Table 1: Key Attributes of the Morpholine Scaffold

AttributeSignificance in Organic and Medicinal Chemistry
Structure Saturated six-membered heterocycle with ether and secondary amine functionalities.
Physicochemical Properties Confers improved solubility and metabolic stability to molecules. nih.gov
Biological Role Considered a "privileged pharmacophore" present in numerous drugs. researchgate.net
Synthetic Accessibility Can be readily incorporated into molecules via various synthetic methods. nih.gov

Strategic Role of Allyl Carbamates in Advanced Chemical Transformations

Allyl carbamates are a class of organic compounds that serve a dual purpose in modern organic synthesis: they function as versatile protecting groups for amines and as reactive handles for a variety of chemical transformations. The allyl group within the carbamate (B1207046) functionality is particularly notable for its unique reactivity, especially in the presence of transition metal catalysts.

As protecting groups, allyl carbamates, often referred to as "Alloc" groups, are valued for their stability under a range of reaction conditions and their selective removal under mild conditions. google.com Deprotection is typically achieved through palladium-catalyzed reactions, which are highly chemoselective and tolerate a wide array of other functional groups. google.com This orthogonality to many other protecting groups makes the Alloc group a valuable tool in complex, multi-step syntheses, particularly in peptide and carbohydrate chemistry. google.com

Beyond their role in protection, allyl carbamates are active participants in a range of advanced chemical transformations. The allylic C-H bonds can be functionalized through transition-metal-catalyzed C-H activation, opening avenues for the synthesis of complex molecules. google.com Furthermore, allyl carbamates can act as synthons in annulation reactions, where they contribute one or more carbon atoms to the formation of a new ring system. google.comnih.gov For instance, in certain rhodium-catalyzed reactions, allyl carbamates have been shown to act as a C1-synthon in (4+1) annulation reactions. google.comnih.gov The reactivity of the allyl group allows for a diverse range of transformations, making allyl carbamates strategic intermediates in the synthesis of complex carbocyclic and heterocyclic scaffolds. google.com

Table 2: Functions of Allyl Carbamates in Organic Synthesis

FunctionDescriptionKey Features
Protecting Group (Alloc) Protects amine functionalities.Stable to many reagents; removed under mild, specific conditions (e.g., Pd(0)). google.com
Reactive Handle Participates in C-C and C-N bond-forming reactions.Undergoes transition-metal-catalyzed C-H activation and annulation reactions. google.com
Synthon Acts as a building block in ring-forming reactions.Can serve as a C1 or C3 synthon depending on the reaction conditions. google.comnih.gov

Contextual Overview of 3-Hydroxylated Morpholine Derivatives in Synthetic Methodologies

The introduction of a hydroxyl group at the 3-position of the morpholine ring adds another layer of functionality and stereochemical complexity, making 3-hydroxylated morpholine derivatives valuable intermediates in organic synthesis. The presence of this hydroxyl group provides a handle for further functionalization and can influence the conformational preferences and biological activity of the resulting molecules.

The synthesis of 3-substituted morpholines can be achieved through various synthetic strategies. organic-chemistry.org One common approach involves the cyclization of appropriately substituted acyclic precursors, such as vicinal amino alcohols. researchgate.net For instance, enantiomerically pure amino alcohols can serve as starting materials for the stereoselective synthesis of cis-3,5-disubstituted morpholines. google.com The key step in such syntheses often involves a palladium-catalyzed carboamination reaction. google.com

Another strategy for accessing substituted morpholines is through the ring-opening of activated small rings like epoxides and aziridines, followed by cyclization. researchgate.net The stereochemistry of the final product can often be controlled by the stereochemistry of the starting materials. More recent methods have focused on developing catalytic and stereoselective routes to substituted morpholines. For example, tandem hydroamination and asymmetric transfer hydrogenation reactions have been employed for the enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.org

Specifically for 3-hydroxylated morpholines, their synthesis often leverages starting materials that already contain the required hydroxyl or a precursor functional group. For example, the use of serine derivatives, which contain a protected hydroxyl group, can lead to the formation of morpholine-3-carboxylic acids, which are closely related to 3-hydroxymorpholines. nih.gov The hydroxyl group at the 3-position can then be used as a synthetic handle for further modifications, such as etherification, esterification, or oxidation, allowing for the generation of a diverse library of morpholine derivatives for various applications, including drug discovery.

Table 3: Synthetic Approaches to Substituted Morpholines

Starting MaterialKey TransformationType of Substituted Morpholine
Vicinal Amino AlcoholsPalladium-catalyzed carboamination3,5-disubstituted
Epoxides/AziridinesRing-opening and cyclizationVariably substituted
AminoalkynesTandem hydroamination/asymmetric transfer hydrogenation3-substituted
Serine DerivativesSolid-phase synthesis and cyclizationMorpholine-3-carboxylic acids

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO4 B11752941 Allyl 3-hydroxymorpholine-4-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

prop-2-enyl 3-hydroxymorpholine-4-carboxylate

InChI

InChI=1S/C8H13NO4/c1-2-4-13-8(11)9-3-5-12-6-7(9)10/h2,7,10H,1,3-6H2

InChI Key

JHKUUIBNIUHIJF-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)N1CCOCC1O

Origin of Product

United States

Stereochemical Aspects and Asymmetric Synthesis of Morpholine 4 Carboxylates

Principles of Chirality in Morpholine (B109124) Scaffolds

The morpholine ring, a six-membered heterocycle containing oxygen and nitrogen atoms, can possess multiple stereogenic centers, leading to various stereoisomers. Chirality in substituted morpholines like Allyl 3-hydroxymorpholine-4-carboxylate arises primarily from the carbon atoms of the ring. The C-3 position, bearing a hydroxyl group, is a key stereocenter.

The conformational preference of the morpholine ring is influenced by stereoelectronic and steric effects. For instance, in N-tosyl-3-hydroxymorpholine-2-carboxylate systems, a pseudo A(1,3) strain between a C-3 substituent and the N-tosyl group can dictate the conformation. nih.govacs.org This strain can force substituents into axial positions to achieve a more stable arrangement. nih.govacs.org The stereochemistry at C-2 can also be influenced by the anomeric effect of the ring oxygen. nih.govacs.org These principles are fundamental to understanding the three-dimensional structure and relative stability of different diastereomers of 3-hydroxymorpholine derivatives. The substitution pattern plays a crucial role; for example, cis-3,5-disubstituted and trans-2,5-disubstituted morpholines can be synthesized, with their relative stereochemistry arising from specific transition states during cyclization. nih.gov

Enantioselective and Diastereoselective Synthetic Protocols

The synthesis of single-enantiomer morpholine derivatives is of high importance, and several asymmetric catalytic methods have been developed to achieve this. semanticscholar.org These strategies aim to control the formation of stereocenters either before, during, or after the cyclization of the morpholine ring. semanticscholar.orgnih.gov

Asymmetric hydrogenation is a powerful, atom-economical method for creating chiral molecules. nih.gov This technique has been successfully applied to the synthesis of 2-substituted chiral morpholines from their corresponding unsaturated precursors (dehydromorpholines). semanticscholar.orgnih.govrsc.org Using a rhodium complex with a bisphosphine ligand featuring a large bite angle, a variety of 2-substituted dehydromorpholines can be hydrogenated to yield chiral morpholines with excellent enantioselectivities (up to 99% ee) and in quantitative yields. semanticscholar.orgnih.govrsc.org

This approach is particularly effective for substrates with N-acyl directing groups, which activate the enamine for hydrogenation. nih.gov While challenges exist due to the congested and electron-rich nature of dehydromorpholine substrates, this method represents a highly efficient "after cyclization" strategy to install chirality. nih.gov A similar strategy could be envisioned for the synthesis of chiral 3-hydroxymorpholines by hydrogenating a precursor with a double bond at the C2-C3 or C3-C4 position.

Table 1: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines This table summarizes the results of asymmetric hydrogenation reactions using a SKP–Rh catalyst, demonstrating the high efficiency and enantioselectivity of this method for creating chiral morpholines. semanticscholar.orgnih.gov

Substrate (Dehydromorpholine)Substituent at C-2Yield (%)Enantiomeric Excess (ee %)
1a Phenyl>9997
1d 4-Fluorophenyl>9998
1g 2-Naphthyl>9997
1m 2-Methylphenyl>9999
1p 2,6-Dichlorophenyl>9999

A novel method for the stereoselective synthesis of morpholines involves the copper(II)-promoted oxyamination of alkenes. nih.govfigshare.comacs.org This reaction facilitates the addition of an alcohol and an amine across an alkene. nih.gov Specifically, it involves an intramolecular addition of a hydroxyl group to the alkene, followed by an intermolecular coupling with an amine nucleophile. nih.govacs.org

This protocol has been used to synthesize 2-aminomethyl functionalized morpholines with good to excellent yields and high diastereoselectivity. nih.govfigshare.com For example, the reaction of a β-hydroxy N-allylsulfonamide with TsNH₂ in the presence of copper(II) 2-ethylhexanoate (B8288628) can yield a morpholine product as a single diastereomer (>20:1 dr). nih.gov The relative stereochemistry of the products can be controlled, with studies showing the formation of 2,5-cis and 2,6-trans diastereomers. nih.govthieme-connect.com The stereochemical assignment of these products has been confirmed by methods such as X-ray crystallography. nih.gov This strategy offers a direct route to functionalized morpholines, which are valuable synthons for drug discovery. nih.gov

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a cornerstone of modern asymmetric synthesis for forming C-C, C-N, C-O, and other bonds. mdpi.comnih.gov This reaction is highly versatile and has been extensively studied for the creation of chiral molecules. mdpi.com In the context of morpholine synthesis, AAA can be employed to generate key chiral intermediates that are subsequently cyclized to form the desired heterocyclic ring.

The enantioselectivity of the reaction is controlled by chiral ligands, with diphosphine ligands like the Trost system ligands being particularly prominent. mdpi.com The reaction mechanism allows for multiple ways to introduce asymmetry, making it a powerful tool for constructing complex chiral molecules. nih.gov For instance, the decarboxylative asymmetric allylic alkylation (DAAA) of linear enolates or α-anions of sulfones can create tetrasubstituted stereogenic centers with high enantioselectivity, which could be precursors to highly substituted morpholines. nih.gov

Controlling the stereochemistry at specific positions of the morpholine ring, such as C-3, is crucial for synthesizing target molecules like this compound. The stereochemical outcome is often a direct result of the chosen synthetic strategy.

One effective method involves starting with enantiomerically pure amino alcohols. nih.gov A palladium-catalyzed carboamination reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide can produce cis-3,5-disubstituted morpholines as single stereoisomers. nih.gov The mechanism is believed to proceed through a syn-aminopalladation of a boat-like transition state, which accounts for the observed cis stereochemistry. nih.gov

Alternatively, cascade reactions can be employed. For example, the reaction of 2-tosyl-1,2-oxazetidine with α-formyl carboxylates, catalyzed by a base, yields morpholine hemiaminals. nih.govacs.org The diastereoselectivity of this ring-forming cascade is influenced by the base and reaction conditions. acs.org Subsequent transformations of these hemiaminals allow for the diastereoselective construction of conformationally rigid morpholines. nih.govacs.org The stereochemistry in these systems is governed by the avoidance of pseudo A(1,3) strain and the anomeric effect, which can lead to substituents adopting axial orientations. nih.govacs.org

Chemical Reactivity and Mechanistic Transformations of Allyl 3 Hydroxymorpholine 4 Carboxylate

Reactivity Profiles of the Allyl Group

The allyl group is a versatile functional handle characterized by the presence of a carbon-carbon double bond adjacent to a methylene group. This structural feature allows for a wide array of chemical transformations, ranging from reactions at the olefin to functionalizations involving the entire three-carbon unit.

The double bond of the allyl group in Allyl 3-hydroxymorpholine-4-carboxylate is susceptible to various electrophilic additions and cycloaddition reactions. The nitrogen atom of the carbamate (B1207046) can influence the reactivity of the olefin, potentially participating in or directing certain transformations.

One important class of reactions is cycloadditions , where the π-system of the allyl group reacts with another unsaturated system to form a cyclic product. For instance, N-allyl compounds can participate in 1,3-dipolar cycloaddition reactions. Azomethine ylides, generated in situ, can react with the allyl double bond to construct five-membered nitrogen-containing heterocyclic rings mdpi.com. Similarly, intramolecular Diels-Alder reactions have been demonstrated with tethered alkenyl groups on furanyl carbamates, leading to complex polycyclic structures after rearrangement of the initial cycloadduct nih.gov.

Halocyclization is another key transformation. In the presence of an electrophilic halogen source like N-Bromosuccinimide (NBS), the olefin can be attacked to form a transient bromonium ion. The carbamate's carbonyl oxygen can then act as an intramolecular nucleophile, attacking the bromonium ion to yield cyclic bromo carbonates in a highly diastereoselective manner nih.gov. This process highlights the cooperative reactivity between the allyl and carbamate groups.

Table 1: Examples of Olefinic Transformations in Allyl Carbamate Analogs
Reaction TypeReagents/ConditionsProduct TypeRef.
1,3-Dipolar CycloadditionAzomethine YlidesPyrrolidine Derivatives mdpi.com
Intramolecular Diels-AlderThermolysisHexahydroindolinones nih.gov
BromocyclizationN-Bromosuccinimide (NBS)Cyclic Bromo Carbonates nih.gov
Copper-Catalyzed [3+3] CycloadditionAzomethine Imines, Cu(I)1,2,4-Triazinane Derivatives acs.org

Transition metal catalysis provides a powerful toolkit for the selective functionalization of the allyl group. These reactions often proceed via the formation of a π-allyl metal complex, which can then be attacked by a variety of nucleophiles.

Palladium-catalyzed allylic substitution is a cornerstone of this chemistry. In these reactions, a Pd(0) catalyst coordinates to the double bond and facilitates the departure of a leaving group (though in this case, the carbamate itself is generally stable) to form a (π-allyl)palladium intermediate. This intermediate can then undergo nucleophilic attack. While classic examples involve leaving groups, related transformations can functionalize the allyl unit in other ways whiterose.ac.uk.

Iridium-catalyzed reactions have also emerged as a potent method for forming allyl carbamates and for their enantioselective transformations nih.gov. Computational studies on the iridium-catalyzed allylic substitution to form allyl carbamates show that the reaction proceeds through the initial formation of an iridium-allyl complex, followed by a nucleophilic attack from a carbamate formed in situ nih.gov.

More recently, nickel-catalyzed difunctionalization reactions have been developed, allowing for the simultaneous addition of two different groups across the allyl moiety. For example, a three-component reaction using organoboronic acids and organic halides can lead to 1,3-dicarbofunctionalization of N-allyl derivatives rsc.org. The regioselectivity of these reactions can be highly dependent on the choice of halide and substrate rsc.org. Additionally, transition metal-catalyzed reactions involving radical intermediates have expanded the scope of allylic functionalization, enabling the use of a broader range of coupling partners rsc.org.

Table 2: Metal-Catalyzed Functionalizations of Allyl Groups
Catalyst SystemReaction TypeKey IntermediateProduct FeatureRef.
Palladium(0)Allylic Substitution(π-allyl)palladiumC-C or C-Heteroatom bond formation whiterose.ac.uk
Iridium(I)Allylic Substitution(η³-allyl)iridium(III)Enantioenriched carbamates nih.gov
Nickel(0)/Ni(II)DicarbofunctionalizationNickel-allyl species1,3- or 1,2-difunctionalization rsc.org
Cobalt(I)Decarboxylative AllylationCo(III)-η³-allylC-C bond formation nih.gov

Reactivity of the Carbamate Functional Group

The carbamate group in this compound is an amide ester of carbonic acid. Its reactivity is influenced by the resonance delocalization of the nitrogen lone pair into the carbonyl group, which affects the nucleophilicity of the nitrogen and the electrophilicity of the carbonyl carbon acs.org.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. The process involves a directed metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position nih.govacs.org. The O-carbamate group, particularly -OCONEt₂, is one of the most powerful DMGs known acs.orgnih.gov.

In the context of this compound, the ring is saturated, so classical DoM is not possible. However, the underlying principle of carbamate-directed deprotonation can be applied to the C-H bonds α to the nitrogen atom (at the C-3 and C-5 positions of the morpholine (B109124) ring). The carbamate functionality can increase the acidity of these α-protons and stabilize the resulting carbanion ukzn.ac.za. Treatment with a strong base, such as sec-butyllithium in the presence of a chelating agent like TMEDA, could potentially lead to regioselective deprotonation at the C-5 position, as the C-3 position is already substituted with a hydroxyl group. The resulting lithiated species could then be trapped with various electrophiles to install new functional groups on the morpholine ring. While O-aryl carbamates are known to undergo an anionic Fries rearrangement upon warming, the stability of an α-lithiated N-carbamate in a saturated ring would be different uwindsor.ca.

Decarboxylative reactions of carbamates provide a strategic pathway to generate new bonds by leveraging the expulsion of carbon dioxide as a thermodynamic driving force. Allyl carbamates are particularly well-suited for such transformations.

Under acidic conditions, using promoters like Cu(OTf)₂ or TMSOTf, O-allyl N-tosyl carbamates have been shown to undergo decarboxylative C-H coupling with aromatic compounds. This process involves an initial acid-promoted decarboxylative Friedel-Crafts allylation rsc.orgrsc.org. The resulting allylated arene can then undergo further transformations, leading to a variety of products like 1-arylpropan-2-amines or indane structures, depending on the reaction conditions and substrates rsc.org.

Transition metal catalysis also enables decarboxylative functionalizations. Palladium-catalyzed decarboxylative cyclization of allylic cyclic carbamates has been used in the synthesis of alkaloids acs.org. Cobalt-catalyzed decarboxylative allylation (DcA) represents another powerful method, where a low-valent cobalt species is believed to undergo oxidative addition to the allyl ester, followed by decarboxylation and reductive elimination to form a new C-C bond nih.gov. These reactions showcase the utility of the carbamate group not just as a protecting group, but as a reactive handle for strategic bond formations.

Table 3: Decarboxylative Reactions of Allyl Carbamate Analogs
Reaction TypePromoter/CatalystKey ProcessSynthetic OutcomeRef.
C-H CouplingCu(OTf)₂ or TMSOTfAcid-promoted decarboxylative Friedel-Crafts allylationArylated products, indanes rsc.orgrsc.org
CyclizationPalladium(0)Intramolecular nucleophilic attack post-decarboxylationHeterocyclic alkaloids acs.org
AllylationCobalt(II)/dppBzOxidative addition, decarboxylation, reductive eliminationC-allylated products nih.gov

Transformations of the 3-Hydroxyl Moiety

The secondary hydroxyl group at the C-3 position of the morpholine ring offers another site for chemical modification. Its reactivity is typical of a secondary alcohol, but can be influenced by the steric and electronic environment of the morpholine ring and the adjacent N-carbamate group.

Conformational studies on related 3-hydroxymorpholine structures have shown that the hydroxyl group tends to reside in an axial position to avoid pseudo A¹³ strain with the substituent on the nitrogen atom nih.govacs.org. This conformational preference can impact the accessibility of the hydroxyl group and the stereochemical outcome of its reactions.

Standard transformations for secondary alcohols are applicable here. These include:

Oxidation: The hydroxyl group can be oxidized to a ketone (a 3-morpholinone derivative) using a variety of common oxidizing agents, such as pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane.

Esterification and Etherification: The hydroxyl group can be converted to esters or ethers through reaction with acyl chlorides, anhydrides, or alkyl halides under appropriate basic conditions. These reactions can also serve to protect the hydroxyl group during transformations at other sites in the molecule wikipedia.org.

Nucleophilic Substitution: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate or mesylate), making the C-3 position susceptible to Sₙ2 displacement by a range of nucleophiles, likely with inversion of stereochemistry.

Syntheses of 3-substituted morpholines have been achieved via cascade reactions, indicating that the C-3 position is a viable site for introducing molecular complexity nih.govacs.org. Furthermore, related structures like 2-hydroxy-3-arylmorpholines can be reduced to the corresponding 3-arylmorpholines, demonstrating that the hydroxyl functionality can be removed reductively if desired researchgate.net. The interplay of the hydroxyl group with the adjacent N-carbamate offers possibilities for directed or stereocontrolled reactions at this position.

Oxidation Reactions and Their Products

The presence of a secondary alcohol and an allyl group provides two primary sites for oxidation in this compound. The specific products obtained depend on the choice of oxidizing agent and reaction conditions.

The secondary hydroxyl group at the C-3 position can be readily oxidized to the corresponding ketone, yielding Allyl 3-oxomorpholine-4-carboxylate. This transformation is a standard reaction for secondary alcohols and can be achieved using a variety of common oxidizing agents.

The allyl group's double bond is also susceptible to oxidation. Depending on the reagent, different products can be formed:

Epoxidation: Using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) would convert the allyl group to an epoxide, forming (3-hydroxymorpholin-4-yl)carbonyloxymethyl)oxirane.

Dihydroxylation: Reagents such as osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄) would lead to the formation of a diol, specifically 3-((3-hydroxymorpholin-4-yl)carbonyloxy)propane-1,2-diol.

Oxidative Cleavage: Stronger oxidizing agents like ozone (O₃), followed by a reductive or oxidative workup, would cleave the double bond, yielding an aldehyde or a carboxylic acid, respectively. For instance, ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide) would produce (3-hydroxymorpholin-4-yl)carbonyloxymethane, an aldehyde.

In some cases, oxidation of one functional group can influence the other. For example, certain oxidants used for the C-3 alcohol could potentially also react with the allyl group, leading to mixtures of products unless chemoselective conditions are employed. The oxidation of allylic hydroxy groups to keto groups is a known transformation in complex molecules like morphine derivatives google.com. While the hydroxyl group in this compound is not allylic, the principle of using specific oxidants to target alcohol moieties is relevant.

Reaction TypeReagent(s)Potential Product
Alcohol OxidationPCC, DMP, Swern OxidationAllyl 3-oxomorpholine-4-carboxylate
Epoxidationm-CPBA((3-hydroxymorpholin-4-yl)carbonyloxymethyl)oxirane
DihydroxylationOsO₄, NMO3-((3-hydroxymorpholin-4-yl)carbonyloxy)propane-1,2-diol
Oxidative Cleavage (Ozonolysis)1. O₃; 2. DMS(3-hydroxymorpholin-4-yl)carbonyloxymethane

Nucleophilic Displacement and Substitution Reactions

The hydroxyl group at the C-3 position is a key site for nucleophilic substitution. As the hydroxyl group itself is a poor leaving group, its conversion to a better leaving group is typically required for substitution to occur efficiently. This can be achieved by protonation under acidic conditions or, more commonly, by converting it into a sulfonate ester, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base.

Once activated, the C-3 position becomes susceptible to attack by a wide range of nucleophiles. This allows for the introduction of various functional groups, such as halides, azides, cyanides, or other alkoxy and amino moieties.

The allyl group can also participate in substitution reactions, specifically allylic substitutions. These reactions, often catalyzed by transition metals like palladium, allow for the substitution of a group at the position adjacent to the double bond. However, in this molecule, direct allylic substitution would be less common without a pre-existing leaving group on the allyl chain.

Intramolecular Cyclization or Rearrangement Pathways Involving the Hydroxyl Group

The proximity of the hydroxyl group to the allyl group allows for the possibility of intramolecular cyclization reactions. These reactions are typically initiated by the activation of the double bond by an electrophile. For example, in the presence of an electrophilic halogen source like N-bromosuccinimide (NBS) or iodine (I₂), a halonium ion intermediate can form across the double bond. The nearby hydroxyl group can then act as an internal nucleophile, attacking the intermediate to form a new five- or six-membered ring, resulting in a bicyclic ether structure. This type of intramolecular cyclization is a powerful method for constructing complex heterocyclic systems. Similar intramolecular bromoaminations of O-allyl systems are known to produce isoxazolidines researchgate.netnih.gov.

The reaction of allyl glycosides with iodine has been shown to produce iodomethyl spiro-morpholinones through the nucleophilic attack of a carboxamide nitrogen onto a cyclic iodonium ion intermediate nih.gov. By analogy, the hydroxyl group in this compound could undergo a similar cyclization pathway.

Reaction TypeReagent(s)Potential Product TypeMechanism Highlight
HalocyclizationI₂, K₂CO₃Iodomethyl-substituted bicyclic etherIntramolecular nucleophilic attack of the hydroxyl group on an iodonium intermediate.
Oxymercuration-Demercuration1. Hg(OAc)₂; 2. NaBH₄Methyl-substituted bicyclic etherIntramolecular attack of the hydroxyl group on a mercurinium ion intermediate.

Reactivity of the Morpholine Nitrogen Atom

In this compound, the nitrogen atom is part of a carbamate functional group. This significantly alters its reactivity compared to a typical secondary amine like morpholine. The lone pair of electrons on the nitrogen is delocalized through resonance with the adjacent carbonyl group. This delocalization drastically reduces the nucleophilicity and basicity of the nitrogen atom, making it generally unreactive towards electrophiles under standard conditions.

N-Alkylation and N-Acylation Reactions

Direct N-alkylation or N-acylation of the carbamate nitrogen in this compound is not a feasible reaction pathway due to its low nucleophilicity. The primary way to achieve functionalization at the nitrogen position is to first remove the allyloxycarbonyl (Alloc) protecting group.

The Alloc group is a well-established protecting group for amines and its removal is typically achieved under mild conditions using a palladium(0) catalyst in the presence of a nucleophilic scavenger. This process, known as deallylation, regenerates the secondary amine, 3-hydroxymorpholine. Once the protecting group is removed, the resulting secondary amine exhibits the expected nucleophilicity and can be readily N-alkylated or N-acylated using standard methods to introduce a wide variety of substituents.

Influence of Nitrogen on Ring Conformation and Overall Reactivity

The morpholine ring typically adopts a stable chair conformation. The presence of the N-allylcarbamate group has a significant impact on the conformational dynamics of the ring. The planar nature of the carbamate group, due to resonance, influences the geometry around the nitrogen atom. This affects the ring's conformational preferences and the energy barrier for ring inversion.

The electron-withdrawing nature of the allylcarbamate group also has electronic effects on the rest of the molecule. It influences the acidity of the protons on the adjacent carbon atoms (C-2 and C-6). Furthermore, the steric bulk of the N-substituent can direct the stereochemical outcome of reactions at other positions on the ring, such as the C-3 hydroxyl group, by favoring the approach of reagents from the less hindered face.

Utility As a Building Block and Strategic Synthetic Intermediate

Precursor for Highly Functionalized Morpholine (B109124) Derivatives

The inherent reactivity of Allyl 3-hydroxymorpholine-4-carboxylate provides a direct route to a diverse range of highly functionalized morpholine derivatives. The hydroxyl group can be readily acylated or alkylated to introduce a variety of substituents at the 3-position. For instance, reaction with carboxylic acids or their activated derivatives would yield the corresponding esters, while treatment with alkyl halides under basic conditions would afford ethers.

Furthermore, the allyl group serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation. For example, hydroboration-oxidation would convert the allyl group into a primary alcohol, which could be further functionalized. Alternatively, ozonolysis would cleave the double bond to provide an aldehyde, a key intermediate for reductive amination, Wittig reactions, and other carbonyl chemistries.

Starting Material Reagents and Conditions Product Functional Group Transformation
This compound 1. BH3-THF; 2. H2O2, NaOH 3-(3-Hydroxypropyl)-3-hydroxymorpholine-4-carboxylate Hydroboration-oxidation of the allyl group
This compound 1. O3, CH2Cl2, -78 °C; 2. Me2S 3-(2-Oxoethyl)-3-hydroxymorpholine-4-carboxylate Ozonolysis of the allyl group
This compound Acetic anhydride, pyridine Allyl 3-acetoxymorpholine-4-carboxylate Acylation of the hydroxyl group

Role in the Construction of Complex Heterocyclic Architectures

The multifunctionality of this compound makes it an ideal starting material for the synthesis of more complex heterocyclic systems. The allyl and hydroxyl groups can be engaged in intramolecular cyclization reactions to construct fused or bridged bicyclic structures. For example, an intramolecular Heck reaction could be envisioned to form a new carbocycle fused to the morpholine ring.

Moreover, the morpholine ring itself can act as a scaffold upon which other heterocyclic rings can be built. The functional handles of this compound allow for its incorporation into larger, more intricate molecular frameworks. For instance, the hydroxyl group could be converted into a leaving group, followed by intramolecular nucleophilic attack by a tethered nitrogen or sulfur atom to form a bicyclic system containing a piperazine (B1678402) or thiomorpholine (B91149) ring fused to the original morpholine.

Intermediacy in Cascade, Tandem, and Multicomponent Reactions

Cascade, tandem, and multicomponent reactions are powerful strategies in organic synthesis that allow for the rapid construction of complex molecules from simple precursors in a single operation. longdom.org The unique array of functional groups in this compound makes it a prime candidate for participation in such reactions.

A hypothetical multicomponent reaction could involve the in-situ generation of an imine from an aldehyde and an amine, which then undergoes an aza-Diels-Alder reaction with the allyl group of this compound, with the hydroxyl group potentially directing the stereochemical outcome. Such a reaction would rapidly generate a complex, polycyclic, and highly substituted morpholine derivative.

Reaction Type Potential Reactants Potential Product Feature Key Transformations
Tandem Heck-alkoxycarbonylation This compound, aryl halide, CO, alcohol Fused lactone Intramolecular C-C bond formation followed by C-O bond formation
Multicomponent Aza-Diels-Alder This compound, aldehyde, amine Fused piperidine (B6355638) ring C-C and C-N bond formation in a single step
Cascade Ring-Closing Metathesis/Hydrogenation Diene-tethered this compound Saturated bicyclic ether C=C bond formation followed by reduction

Contributions to Scaffold Diversification and Library Synthesis

The development of diverse chemical libraries is crucial for drug discovery and chemical biology. This compound is an excellent starting point for the synthesis of such libraries due to its potential for divergent functionalization. By systematically varying the transformations performed on each of the three functional groups, a large and diverse collection of morpholine-based compounds can be generated from a single, common intermediate.

For example, a library could be constructed by first reacting the hydroxyl group with a set of diverse carboxylic acids. Each of these resulting esters could then be subjected to a panel of reactions at the allyl group, such as cross-metathesis with various olefins. Finally, the carbamate (B1207046) could be deprotected and the resulting secondary amine could be acylated or alkylated with a range of electrophiles. This combinatorial approach would rapidly generate a library of compounds with significant structural and functional diversity, ideal for high-throughput screening. The morpholine scaffold is a frequently used heterocycle in medicinal chemistry and a privileged structural component of bioactive molecules. nih.gov

Theoretical and Computational Investigations of Allyl 3 Hydroxymorpholine 4 Carboxylate

Mechanistic Elucidation of Reaction Pathways

Currently, there are no published studies that specifically elucidate the reaction pathways of Allyl 3-hydroxymorpholine-4-carboxylate using computational methods. Such research would typically involve the use of quantum chemical calculations, like Density Functional Theory (DFT), to map out the potential energy surfaces of reactions involving this molecule. This would allow for the identification of transition states, intermediates, and the determination of activation energies, providing a deep understanding of the reaction kinetics and thermodynamics.

Conformational Analysis of the Morpholine (B109124) Ring and Substituents

A detailed conformational analysis of the morpholine ring and its substituents in this compound has not been reported in the scientific literature. This type of study is crucial for understanding the molecule's three-dimensional structure and how it influences its physical, chemical, and biological properties. Computational techniques such as molecular mechanics and ab initio calculations are standard tools for exploring the conformational landscape of morpholine derivatives. These methods can identify the most stable chair, boat, and twist-boat conformations of the morpholine ring and the preferred orientations of the allyl and hydroxyl groups.

Computational Design and Prediction of Novel Synthetic Strategies

There is no available research on the computational design and prediction of novel synthetic strategies specifically for this compound. This area of computational chemistry leverages an understanding of reaction mechanisms and molecular properties to design more efficient and selective synthetic routes. This can involve screening potential starting materials and catalysts, as well as predicting the outcomes of various reaction conditions, thereby guiding experimental work.

Q & A

Q. What are the key regulatory considerations for using this compound in preclinical studies?

  • Methodological Answer : Comply with:
  • OECD GLP guidelines for toxicity testing (e.g., acute oral toxicity in rodents).
  • REACH regulations for hazard classification (e.g., skin/eye irritation assays per EC 1272/2008).
  • Institutional Animal Care and Use Committee (IACUC) protocols for in vivo studies. Document all procedures in electronic lab notebooks (ELNs) for audit trails .

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